1,6,7,10-Tetramethylfluoranthene

Vue d'ensemble

Description

1,6,7,10-Tetramethylfluoranthene (TMFA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique properties. TMFA is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. It is a potent fluorescent compound that emits green light under ultraviolet (UV) light. TMFA has been synthesized using various methods, and its applications in scientific research are diverse.

Applications De Recherche Scientifique

Synthesis and Structure

1,6,7,10-Tetramethylfluoranthene is an overcrowded polynuclear aromatic hydrocarbon. Its synthesis and twisted structure, due to the buttressing of flanking methyl groups, have been elucidated through X-ray diffraction and semi-empirical calculations (Borchard et al., 1993).

Organic Solar Cell Applications

This compound has been studied as a non-fullerene acceptor in organic solar cells (OSCs). Its high absorption range and suitable band gap, compatible with certain donors, contribute to its potential in OSCs, demonstrating a power conversion efficiency of up to 0.71% (Kanth et al., 2017).

Electronic Properties

N-Substituted imide-fused corannulenes, derived from tetramethylfluoranthenes, show promising electronic properties due to their near-perfect π-stacking in a convex-concave fashion. This structure could be useful in electronic applications (Schmidt et al., 2012).

Polymerization and Fluorescence Properties

Polyfluoranthene, synthesized through the electrochemical polymerization of fluoranthene, exhibits good electrical conductivity and redox activity. Its fluorescence properties are also enhanced compared to the monomer, which can be beneficial in various applications (Xu et al., 2006).

Synthesis of Derivatives and Electroluminescence

Various derivatives of fluoranthene, including this compound, have been synthesized and studied for their electroluminescent properties. These compounds exhibit strong fluorescence-emitting abilities and could be utilized in electroluminescent devices (Kim et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 1,6,7,10-Tetramethylfluoranthene (FLR) is the optical absorption in organic semiconductors . This compound acts as a non-fullerene electron acceptor when blended with poly(3-hexylthiophene) (P3HT), an electron donor .

Mode of Action

The absorption by the semiconductors generates excitons, which dissociate into free charge carriers, resulting in energy conversion . The FLR-P3HT blend shows efficient charge separation from the donor and acceptor .

Biochemical Pathways

The charge generation in the P3HT:FLR blend proceeds on a picosecond (ps) time scale, which implies good intermixing of the components . The non-halogenated solvents influence this aggregation behavior and higher conjugation lengths with higher photoluminescence quenching contribute to the higher charge generation .

Result of Action

The enhanced polaron population in P3HT with the addition of FLR illustrates the importance of this acceptor material in the blend . The conventional OSC device structure employing a blend of P3HT:FLR gives a power conversion efficiency (PCE) of up to 0.71% with an open circuit voltage (VOC) of 0.52 V and a fill factor (FF) of 44.89% .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the type of solvent used. For instance, non-halogenated solvents have been shown to influence the aggregation behavior of the compound . Furthermore, the significant stability of the device, even after 60 hours in open air, demonstrates that this molecule shows promising output .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1,6,7,10-Tetramethylfluoranthene are not well-studied. It has been used as a non-fullerene electron acceptor in organic solar cells . The molecule has a high absorption range and an appropriate band gap, which is compatible with poly (3-hexylthiophene-2,5-diyl) (P3HT) as a donor .

Cellular Effects

The cellular effects of this compound are not well-documented. It has been shown to have efficient charge separation from the donor and acceptor in organic solar cells .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It has been studied for its role as a non-fullerene electron acceptor in organic solar cells . The charge generation in the P3HT:this compound blend proceeds on a picosecond time scale, which implies good intermixing of the components .

Temporal Effects in Laboratory Settings

The stability of this compound in laboratory settings is not well-documented. It has been shown to have significant stability in organic solar cells, even after 60 hours in open air .

Propriétés

IUPAC Name |

1,6,7,10-tetramethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKKYAYAELBEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568945 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138955-77-8 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

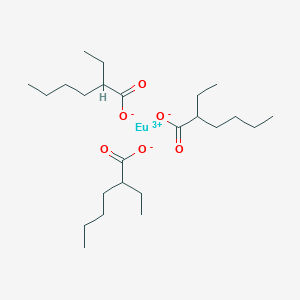

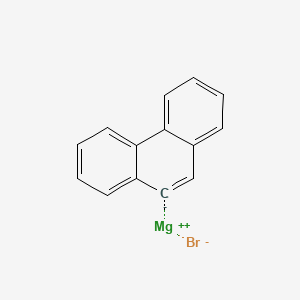

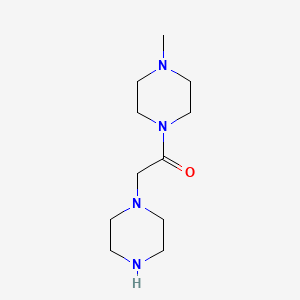

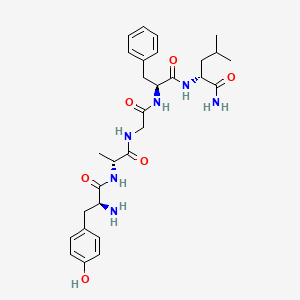

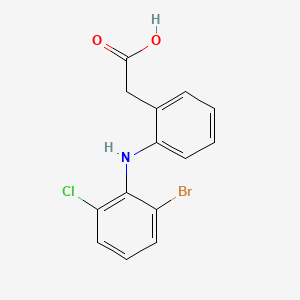

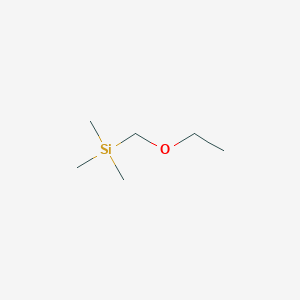

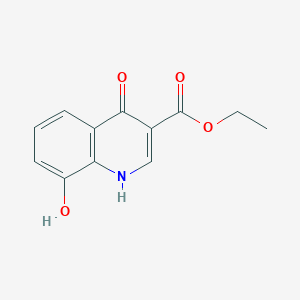

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)